molecular formula C12H15N3O B12817041 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol

2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol

Cat. No.: B12817041
M. Wt: 217.27 g/mol
InChI Key: CZFBDWOAHFHREL-UHFFFAOYSA-N
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Description

2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group and a methyl group attached to the imidazole ring, along with an ethanolamine side chain. Imidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions.

    Attachment of the Ethanolamine Side Chain: The ethanolamine side chain is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Dihydroimidazole derivatives

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol is unique due to the presence of both the phenyl and methyl groups on the imidazole ring, along with the ethanolamine side chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[(3-methyl-2-phenylimidazol-4-yl)amino]ethanol

InChI

InChI=1S/C12H15N3O/c1-15-11(13-7-8-16)9-14-12(15)10-5-3-2-4-6-10/h2-6,9,13,16H,7-8H2,1H3

InChI Key

CZFBDWOAHFHREL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)NCCO

Origin of Product

United States

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